N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
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Overview
Description
N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is a chemical compound with the molecular formula C23H20N2O3 It is known for its unique structure, which includes a methoxyaniline group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide
- N-(1-((4-methoxyanilino)carbonyl)-4-phenyl-1,3-butadienyl)benzamide
- N-{1-[(3-methoxyanilino)carbonyl]-4-phenyl-1,3-butadienyl}benzamide
Uniqueness
N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
352531-99-8 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)17(21-18(22)14-7-5-4-6-8-14)19(23)20-15-9-11-16(24-3)12-10-15/h4-12H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
VMVXTZAIVDKVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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